2-(2-Methoxybenzyl)quinuclidin-3-one

Description

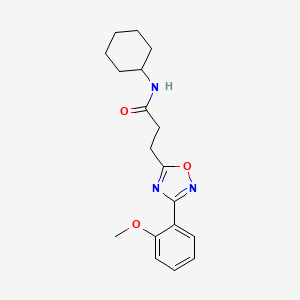

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-14-5-3-2-4-12(14)10-13-15(17)11-6-8-16(13)9-7-11/h2-5,11,13H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYGDTXXORLHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2C(=O)C3CCN2CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387169 | |

| Record name | 2-(2-methoxybenzyl)quinuclidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196713-17-4 | |

| Record name | 2-(2-methoxybenzyl)quinuclidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methoxybenzyl Quinuclidin 3 One and Its Structural Analogs

Retrosynthetic Analysis of the Quinuclidine-3-one Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the quinuclidin-3-one (B120416) core, two primary disconnection strategies are commonly employed.

The first approach involves a disconnection of the C2-C3 bond, which typically points to a Dieckmann condensation pathway. In this forward sense, a suitably substituted piperidine (B6355638) derivative, such as an ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, undergoes an intramolecular condensation to form the bicyclic β-keto ester, which is then hydrolyzed and decarboxylated to yield the quinuclidin-3-one hydrochloride. eurekaselect.comorgsyn.org This method is one of the most established routes to the parent 3-quinuclidinone. wikipedia.org

A second strategy involves disconnecting two of the three bridges connected to the bridgehead nitrogen. This typically leads back to a 4-substituted piperidine precursor. The formation of the quinuclidine (B89598) scaffold can then be achieved through intramolecular cyclization reactions, such as second-order nucleophilic substitution (SN2) or condensation reactions of piperidine derivatives. chinesechemsoc.orgresearchgate.net These routes are versatile but often require careful selection of protecting groups and reaction conditions to achieve the desired cyclization.

Strategies for the Stereoselective Synthesis of the Quinuclidine Ring System

Achieving stereocontrol during the synthesis of the quinuclidine ring is critical, as the biological activity of the final compound often depends on its specific stereochemistry. While traditional methods like SN2 and condensation reactions frequently result in racemic mixtures or necessitate the use of chiral auxiliaries, modern catalytic asymmetric methods have enabled highly stereoselective syntheses. chinesechemsoc.orgresearchgate.net

One powerful approach is the iridium-catalyzed intramolecular allylic dearomatization reaction . This method has been used to asymmetrically construct a variety of quinuclidine derivatives in good to excellent yields (68%–96%), high diastereoselectivity (up to >20:1 dr), and outstanding enantioselectivity (up to >99% ee). chinesechemsoc.orgscispace.com The catalytic system, typically derived from [Ir(cod)Cl]2 and a chiral ligand like the Feringa ligand, operates under mild conditions and tolerates a broad range of substrates. chinesechemsoc.org Density functional theory (DFT) calculations have been used to create models that explain the origin of the high stereoselectivity observed in these reactions. scispace.com

Another effective strategy is the palladium-mediated intramolecular allylic alkylation . This has been successfully applied to the construction of the 3-vinyl-quinuclidine core in a synthesis of 7-hydroxy-quinine. The key C3-C4 ring closure proceeded with excellent regio- and diastereoselectivity, demonstrating a ketone-enolate-stereocontrolled allylic alkylation. acs.orgresearchgate.net

These advanced catalytic methods represent a significant improvement over classical approaches, offering efficient pathways to highly enantio-enriched quinuclidine scaffolds.

| Method | Catalyst/Reagent | Typical Yield | Stereoselectivity | Reference |

| Intramolecular Allylic Dearomatization | [Ir(cod)Cl]2 / Feringa Ligand | 68-96% | up to >20:1 dr, >99% ee | chinesechemsoc.orgscispace.com |

| Intramolecular Allylic Alkylation | Palladium Catalyst | Good | Excellent Regio- and Diastereoselectivity | acs.org |

| Stereoselective Aldol (B89426) Condensation | Lithium Enolate / Benzaldehyde | 40% (over 5 steps) | Single Diastereomer | researchgate.net |

Chemical Approaches for Introducing the 2-Methoxybenzyl Moiety at the C2 Position of Quinuclidinones

The introduction of a substituent at the C2 position of the quinuclidin-3-one ring can be accomplished either by building the ring system with the substituent already in place or by functionalizing the pre-formed quinuclidinone. The latter approach is often more convergent and flexible for creating analogs.

A common and effective strategy involves a two-step sequence starting from 3-quinuclidinone:

Aldol Condensation: The first step is a base-catalyzed aldol condensation between 3-quinuclidinone and 2-methoxybenzaldehyde. This reaction forms an α,β-unsaturated ketone intermediate, (Z)-2-(2-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one. The synthesis and crystal structure of the related (Z)-2-(3-methoxybenzylidene) analog has been reported, confirming the viability of this transformation. nih.gov For stereocontrol, a stereoselective aldol condensation using the pre-formed lithium enolate of 3-quinuclidinone at low temperatures (-78°C) has been shown to be effective in model studies with benzaldehyde. researchgate.net

Conjugate Addition/Reduction: The resulting benzylidene intermediate possesses a reactive Michael acceptor. To obtain the target 2-(2-methoxybenzyl)quinuclidin-3-one, a reduction of the exocyclic double bond is required. This can be achieved through catalytic hydrogenation (e.g., using Pd/C), which would yield the desired saturated product. chinesechemsoc.org This approach is analogous to the synthesis of 2-benzhydryl-3-quinuclidinone, where a 2-benzylidene-3-quinuclidinone intermediate is reacted with a phenylmagnesium halide in a copper(I)-catalyzed Michael addition. google.comgoogle.comgoogleapis.com This latter process highlights the utility of the benzylidene intermediate for introducing various groups at the benzylic position.

Parallel Synthesis and Combinatorial Chemistry Techniques for Derivative Generation

To explore the structure-activity relationship of this compound analogs, the generation of a chemical library with diverse substituents is often necessary. Combinatorial chemistry and parallel synthesis provide powerful tools for this purpose. nih.govimperial.ac.uk

Parallel synthesis involves the simultaneous preparation of a library of compounds in separate reaction vessels. slideshare.net This technique is well-suited for lead optimization. For example, using the synthetic route described in section 2.3, an array of substituted benzaldehydes could be reacted with 3-quinuclidinone in a spatially addressed format (e.g., a 96-well plate) to generate a library of 2-benzylidene intermediates. A subsequent reduction step would then yield a library of 2-benzyl-3-quinuclidinone derivatives, each with a known structure based on its position in the array. youtube.com

Combinatorial chemistry , particularly using the "split-and-pool" synthesis strategy on a solid support (resin beads), can generate much larger and more diverse libraries. nih.govyoutube.com In this approach, the quinuclidine core or a precursor could be attached to the solid support. The beads are then mixed, split into different reaction vessels for reaction with various building blocks, and then pooled again for the next synthetic step. While this method can produce millions of compounds, it results in mixtures that require deconvolution to identify active "hits." imperial.ac.uk

These high-throughput chemistry approaches, which evolved from early peptide synthesis techniques, are instrumental in accelerating the discovery of new drug candidates by efficiently producing large numbers of related compounds for screening. nih.govuniroma1.it

Purification and Characterization Methodologies for Synthetic Products

Following synthesis, rigorous purification and characterization of the products are essential to confirm their identity, purity, and structure.

Purification: The crude reaction products are typically subjected to a series of purification steps. An initial workup involving liquid-liquid extraction is common to remove inorganic salts and highly polar impurities. The primary method for purifying neutral organic compounds like quinuclidinone derivatives is column chromatography on silica (B1680970) gel. For crystalline solids, recrystallization from a suitable solvent system can be an effective method to obtain highly pure material. In high-throughput settings, automated parallel chromatography systems are often employed. nih.gov

Characterization: A combination of spectroscopic techniques is used to elucidate the structure of the final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the chemical structure, connectivity, and relative stereochemistry of the molecule.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the ketone carbonyl (C=O) group in the quinuclidin-3-one ring.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state, including the absolute stereochemistry. The crystal structure of a related benzylidene quinuclidinone has been determined using this method. nih.gov

Enzymatic synthesis and purification of related compounds, such as (R)-3-quinuclidinol from 3-quinuclidinone, also rely on standard biochemical purification techniques like Ni-NTA agarose (B213101) column chromatography and characterization by methods including SDS-PAGE. nih.govresearchgate.net

Molecular Interactions and Receptor Binding Profiling of 2 2 Methoxybenzyl Quinuclidin 3 One Derivatives

Exploration of Potential Biological Targets Associated with Quinuclidinone Scaffolds

The quinuclidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. researchgate.net Derivatives of this bicyclic amine are known to interact with a wide array of biological targets due to their rigid conformation and the strategic placement of the nitrogen atom, which can act as a hydrogen bond acceptor or a protonated cation.

Research has revealed that quinuclidine (B89598) derivatives exhibit significant activity at several key receptors and enzymes. Notably, they have been investigated for their inhibitory activity on nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 and α4β2 subtypes. researchgate.net The structural similarity of the quinuclidine moiety to acetylcholine allows these compounds to fit into the binding sites of cholinergic receptors.

Furthermore, the quinuclidinone scaffold has been extensively used to develop antagonists for serotonin (B10506) receptors, especially the 5-HT3 subtype. This has led to the development of clinically important antiemetic drugs. The scaffold's versatility also extends to its potential as a foundation for developing acetylcholinesterase (AChE) inhibitors, which are crucial for managing the symptoms of Alzheimer's disease. febscongress.org The shared substrate, acetylcholine, for both nAChRs and AChE suggests a rationale for dual-target activity. febscongress.org Some analogs have also been explored for their anti-proliferative effects in cancer cell lines, indicating a broader therapeutic potential beyond neurological targets. researchgate.net

In Vitro Receptor Binding Assays and Ligand-Target Interaction Studies

To elucidate the specific interactions of 2-(2-Methoxybenzyl)quinuclidin-3-one derivatives, researchers employ a variety of in vitro assays. These experiments are crucial for quantifying the affinity of a ligand for its target and understanding the nature of their interaction.

Quinuclidinone derivatives have been systematically evaluated for their affinity towards various serotonin (5-HT) receptor subtypes. Radioligand binding assays are commonly used to determine the inhibition constant (Ki) of these compounds.

Studies on quinolinecarboxylic acid amides incorporating a quinuclidine moiety have demonstrated high affinity for the 5-HT3 receptor. For instance, certain derivatives have shown Ki values as low as 9.9 nM for the 5-HT3 receptor, while displaying significant selectivity over other receptors like the 5-HT4 and dopamine (B1211576) D2 receptors. researchgate.net This highlights the potential for developing highly selective 5-HT3 antagonists based on this scaffold.

Conversely, modifications to the core structure can shift the selectivity profile. Research into quinoline (B57606) derivatives has led to the discovery of potent 5-HT4 receptor ligands. By optimizing the substituents on the quinoline nucleus and the nature of the basic moiety, compounds with subnanomolar affinity for the 5-HT4 receptor have been identified, with some esters showing Ki values as low as 0.44 nM. nih.gov This demonstrates that the quinuclidinone scaffold can be fine-tuned to target different serotonin receptor subtypes with high potency.

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Quinuclidine-based compounds have been designed and evaluated as potential AChE inhibitors.

In vitro studies using Ellman's method or similar spectrophotometric assays have been conducted to determine the inhibitory potency (IC50) and inhibition constants (Ki) of these derivatives. Research on N-alkyl quaternary quinuclidines has shown that these compounds can inhibit both human AChE and butyrylcholinesterase (BChE) with potencies in the micromolar range. nih.gov The inhibition constants (Ki) for a series of 14 such compounds against AChE were found to be between 0.26 and 156.2 μM. nih.gov The length of the N-alkyl chain was found to be a critical determinant of inhibitory activity, with a C14 chain being optimal for interaction with the cholinesterase active site. nih.gov While potent, the strongest inhibitor from this series was still significantly less potent than clinically used drugs like donepezil. nih.gov

Given the structural resemblance of the quinuclidine nucleus to acetylcholine, its derivatives are logical candidates for interacting with nAChRs. These ligand-gated ion channels are important targets for various neurological conditions.

Functional assays measuring changes in intracellular calcium upon receptor stimulation have been used to screen quinuclidine-based compounds for their effects on nAChR signaling. In one study, 24 out of 38 quinuclidine derivatives designed as AChE inhibitors were also found to inhibit nAChR signaling. febscongress.org The most potent compound, featuring a C14 alkyl chain, exhibited an IC50 value of 0.02 µM, affirming the potential for multi-target action on both AChE and nAChRs. febscongress.org Furthermore, other research efforts have focused on designing selective agonists for the α7 nAChR subtype using the quinuclidine scaffold, yielding compounds with EC50 values in the low micromolar range (e.g., 1.5 µM). researchgate.net

Characterization of Binding Affinities, Potency, and Selectivity Profiles

The therapeutic potential of a compound is defined by its binding affinity, functional potency, and selectivity for its intended target over other biological molecules. For this compound derivatives, these parameters have been characterized across their primary targets.

The data from various studies show that quinuclidinone derivatives can achieve high affinity and potency. For serotonin receptors, derivatives have been developed with subnanomolar binding affinities for the 5-HT4 receptor (Ki = 0.44 nM) and low nanomolar affinity for the 5-HT3 receptor (Ki = 9.9 nM). researchgate.netnih.gov In terms of functional potency, quinuclidine-based nAChR modulators have demonstrated IC50 values as low as 0.02 µM. febscongress.org For acetylcholinesterase inhibition, the potency is generally in the micromolar range, with Ki values for some series ranging from 0.2 µM to over 150 µM. nih.gov

Selectivity is a critical attribute for minimizing off-target effects. Certain quinolinecarboxylic acid derivatives with a quinuclidine moiety have shown high selectivity for the 5-HT3 receptor over both 5-HT4 and D2 receptors. researchgate.net In the context of cholinesterase inhibition, some derivatives display selectivity for AChE over BChE, and vice-versa, often dependent on the length of the N-alkyl side chain. nih.gov

Table 1: Binding Affinity and Potency of Representative Quinuclidinone Derivatives at Various Targets

| Compound Class | Target | Parameter | Value | Reference |

|---|---|---|---|---|

| Quinolinecarboxylate Ester | 5-HT4 Receptor | Ki | 0.44 nM | nih.gov |

| Quinolinecarboxylic Acid Amide | 5-HT3 Receptor | Ki | 9.9 nM | researchgate.net |

| N-Alkyl (C14) Quinuclidine | nAChR | IC50 | 0.02 µM | febscongress.org |

| Arylidene Quinuclidine | α7 nAChR | EC50 | 1.5 µM | researchgate.net |

| Bisquaternary Quinuclidine (C10 linker) | Acetylcholinesterase (AChE) | Ki | 0.2 µM | nih.gov |

Computational Modeling and Molecular Docking Studies of Ligand-Receptor Complexes

To gain a deeper understanding of the molecular interactions between quinuclidinone derivatives and their biological targets, computational methods such as molecular docking and molecular dynamics simulations are employed. nih.govmdpi.com These in silico techniques provide insights into the binding modes and help rationalize the observed structure-activity relationships.

For serotonin receptors, docking studies have been used to explore the binding pockets and identify key interactions. nih.govnih.gov These models often show that the protonated nitrogen of the quinuclidine ring forms a crucial salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the receptor. nih.gov The aromatic portions of the ligand, such as the methoxybenzyl group, typically engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) within the binding site. nih.govdiscngine.com

In the case of acetylcholinesterase, the active site is located at the bottom of a deep and narrow gorge. mdpi.com Docking studies of inhibitors reveal that the quinuclidinone core can orient itself to interact with key regions of this gorge. The cationic nitrogen can interact with the peripheral anionic site (PAS) at the entrance of the gorge, often through cation-π interactions with residues like tryptophan (Trp285). nih.gov The rest of the molecule extends down the gorge towards the catalytic active site (CAS), forming hydrophobic interactions. nih.gov

For nicotinic acetylcholine receptors, which are ligand-gated ion channels, the binding site is located at the interface between two subunits. nih.gov Molecular docking simulations of nicotinic ligands show that the cationic head of the ligand (mimicked by the quinuclidine nitrogen) forms a cation-π interaction with a key tryptophan residue in the "aromatic box" of the binding pocket. nih.govresearchgate.net The rest of the ligand structure makes additional contacts, such as hydrogen bonds and van der Waals interactions, with surrounding amino acid residues, which determine the ligand's subtype selectivity and affinity. nih.gov

These computational models are invaluable for guiding the rational design of new this compound derivatives with improved potency and selectivity for their desired biological targets.

Preclinical Pharmacological Investigations of Quinuclidine 3 One Derivatives

In Vitro Cellular and Biochemical Functional Assays

Certain derivatives of quinuclidinone have been identified as potent inducers of apoptosis in human breast cancer cells, primarily through pathways involving the tumor suppressor protein p53. nih.gov A study investigating a series of novel quinuclidinone derivatives found that one specific compound, derivative 2e , was particularly effective against the MCF-7 breast cancer cell line, which expresses wild-type p53. nih.gov This derivative reduced the proliferation of MCF-7 cells and induced apoptosis, a finding confirmed by TUNEL assay. nih.gov

The mechanism of action for derivative 2e is closely linked to the p53 pathway. Treatment of MCF-7 cells with this compound led to an increased expression level of p53 while concurrently reducing the expression of Mdm2, a key negative regulator of p53. nih.gov Furthermore, downstream signaling pathways regulated by p53 were affected, with observed reductions in the expression of Akt and ERK1/2. nih.gov The critical role of p53 in this process was demonstrated when the apoptosis-inducing effect of derivative 2e was inhibited by Pifithrin-α (PFT-α), a known inhibitor of p53 transcriptional activity. nih.govnih.gov When MCF-7 cells were treated with both derivative 2e and PFT-α, there was no significant induction of apoptosis. nih.gov

Interestingly, the cytotoxic effects of derivative 2e were selective. While it was effective against the p53-positive MCF-7 line, it had no effect on the MDA-MB-231 breast cancer cell line, which harbors a mutant p53 protein. nih.gov This selectivity underscores the p53-dependent nature of its anticancer activity. Docking studies further support these findings, suggesting that derivative 2e binds to p53 in a manner similar to other known p53-activating fragments. nih.gov

| Cell Line | p53 Status | Effect of Derivative 2e | Pathway Modulation |

|---|---|---|---|

| MCF-7 | Wild-Type | Reduced Proliferation, Induced Apoptosis | ↑ p53, ↓ Mdm2, ↓ Akt, ↓ ERK1/2 |

| MDA-MB-231 | Mutant | No Effect | N/A |

| MCF-12a (Normal) | Wild-Type | Reduced Proliferation | Not specified |

Quinuclidine (B89598) derivatives have been shown to modulate inflammatory pathways through interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α7 subtype, which is a key component of the "cholinergic anti-inflammatory pathway." drugbank.com The quinuclidinone derivative Encenicline stimulates this pathway, leading to the control of inflammation. drugbank.com Mechanistic studies indicate this effect is mediated by the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) nuclear translocation. drugbank.com NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. By preventing its translocation to the nucleus, Encenicline effectively dampens the inflammatory cascade. Additionally, the activation of the JAK2-STAT3 (Janus kinase 2-signal transducer and activator of transcription 3) pathway is also implicated in the anti-inflammatory action of this compound. drugbank.com

The quinuclidinone derivative Encenicline ((R)-7-chloro-N-quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide) is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). medchemexpress.comnih.gov In vitro binding and functional assays have confirmed its high affinity and selectivity for the α7 nAChR subtype over other nAChRs, such as the heteromeric α4β2 subtype. nih.gov

Radioligand binding assays demonstrated that Encenicline effectively displaces specific α7 nAChR ligands. medchemexpress.com Functional characterization in Xenopus oocytes expressing α7 nAChRs revealed a complex interaction. nih.gov At very low concentrations (0.3-1 nM), Encenicline was found to potentiate the response evoked by the endogenous agonist acetylcholine. nih.gov However, at slightly higher concentrations (>3 nM), sustained exposure to Encenicline led to receptor desensitization. nih.gov This dual action as a potentiator at low physiological concentrations and a desensitizing partial agonist at higher concentrations is a hallmark of its pharmacological profile. nih.gov Notably, Encenicline has also been observed to inhibit the 5-HT3 receptor, showing 51% inhibition at a 10 nM concentration. medchemexpress.com

| Target | Assay | Result (Ki or Activity) | Reference |

|---|---|---|---|

| α7 nAChR | [³H]-MLA Displacement | Ki = 9.98 nM | medchemexpress.com |

| α7 nAChR | [¹²⁵I]-α-bungarotoxin Displacement | Ki = 4.33 nM | medchemexpress.com |

| α7 nAChR | Functional Assay (Oocytes) | Potentiation (0.3-1 nM), Desensitization (>3 nM) | nih.gov |

| 5-HT3 Receptor | Functional Inhibition | 51% Inhibition at 10 nM | medchemexpress.com |

In Vivo Preclinical Efficacy Studies in Animal Models

The quinuclidinone derivative Encenicline has demonstrated efficacy in animal models of cognitive function, particularly the novel object recognition (NOR) task, which assesses learning and recognition memory in rodents. nih.gov In studies using a scopolamine-induced model of cognitive impairment in rats, oral administration of Encenicline significantly restored memory function. nih.gov

Furthermore, Encenicline was evaluated in a "natural forgetting" model using the NOR task with an extended 24-hour retention interval. In this challenging paradigm, Encenicline administration improved memory performance, indicating a cognitive-enhancing effect. nih.gov The cognitive improvements observed in the NOR task were shown to be mediated by its action on the α7 nAChR, as the effects were blocked by the selective α7 nAChR antagonist methyllycaconitine. medchemexpress.comnih.gov The effective plasma concentrations of Encenicline in these rodent studies were found to be similar to those achieved at efficacious doses in nonhuman primate studies, highlighting the translational potential of these findings. nih.gov Studies have noted that Encenicline exhibits an inverted-U shaped dose-effect curve in the NOR model, with efficacy observed at specific doses but diminishing at higher doses. nih.gov

Assessment of Cardiovascular Effects in Isolated Organ Preparations and Animal Models (e.g., positive inotropic effects)

Currently, there is a lack of publicly available scientific literature detailing the specific cardiovascular effects of 2-(2-Methoxybenzyl)quinuclidin-3-one in isolated organ preparations or animal models. While the broader class of quinuclidine derivatives has been investigated for various pharmacological activities, specific data regarding the positive inotropic or other cardiovascular impacts of this particular compound are not documented in retrievable studies. Methodologies for such investigations would typically involve isolated heart preparations (e.g., Langendorff heart) to assess direct effects on cardiac contractility, heart rate, and coronary flow, as well as in vivo animal models to evaluate systemic hemodynamic changes. However, no such studies have been published for this compound.

Investigation of Anti-inflammatory Properties in Animal Models

There are no specific preclinical studies available that investigate the anti-inflammatory properties of this compound in animal models. Standard models to assess anti-inflammatory potential include carrageenan-induced paw edema, which evaluates effects on acute inflammation, and adjuvant-induced arthritis, for studying chronic inflammatory conditions. mdpi.comsciepub.com These models allow for the measurement of edema, inflammatory cell infiltration, and the expression of inflammatory mediators. nih.govmdpi.com Despite the availability of these established models for screening anti-inflammatory agents, research on the effects of this compound in this therapeutic area has not been reported in the accessible scientific literature.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

In Vitro and In Vivo Absorption and Distribution Studies in Preclinical Species

Detailed in vitro and in vivo absorption and distribution data for this compound in preclinical species are not available in the current body of scientific literature. Preclinical pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. lovelacebiomedical.orgnih.gov Such studies typically involve administering the compound to animal models, such as rats or mice, and subsequently measuring its concentration in plasma and various tissues over time. nih.govnih.gov This allows for the determination of key parameters like bioavailability, volume of distribution, and tissue penetration. nih.gov Without such studies for this compound, its absorption and distribution characteristics remain unknown.

Metabolic Fate and Biotransformation Pathways in Preclinical Models

The metabolic fate and biotransformation pathways of this compound have not been elucidated in any preclinical models. The process of biotransformation typically involves Phase I (functionalization) and Phase II (conjugation) reactions, primarily in the liver, to facilitate the excretion of foreign compounds. nih.govopenaccessjournals.com Common metabolic pathways include oxidation, hydroxylation, and glucuronidation. dshs-koeln.de Identifying the metabolites of a compound is crucial for understanding its clearance mechanisms and potential for drug-drug interactions. mdpi.com However, no studies have been published that identify the metabolites or characterize the enzymatic pathways involved in the biotransformation of this compound.

Advanced Methodologies and Future Research Directions

Application of Proteomics and Metabolomics in Mechanistic Elucidation

Understanding the precise mechanism of action is paramount for the development of any therapeutic compound. Proteomics and metabolomics, two powerful "omics" technologies, offer an unbiased, system-wide view of cellular responses to chemical entities, moving beyond single-target-focused investigations.

Proteomics: This field involves the large-scale study of proteins, their structures, and functions. nih.gov In the context of 2-(2-Methoxybenzyl)quinuclidin-3-one, proteomic approaches can identify direct protein targets and downstream signaling pathways affected by the compound. Techniques like tandem mass spectrometry can be employed to analyze changes in the proteome of cells or tissues upon treatment. This could reveal, for instance, alterations in the expression levels of key enzymes, receptors, or structural proteins, providing clues to the compound's biological activity. nih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. mdpi.com By analyzing the metabolome, researchers can gain a snapshot of the physiological state of a cell or organism. For this compound, metabolomics can uncover perturbations in metabolic pathways, such as energy metabolism or lipid synthesis, helping to explain the compound's physiological effects. nih.gov Advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are central to these investigations. mdpi.com

The integration of proteomics and metabolomics data provides a more comprehensive understanding of a compound's mechanism of action. nih.gov For example, identifying an enzyme that is downregulated (proteomics) alongside an accumulation of its substrate (metabolomics) would provide strong evidence for a specific pathway being targeted by this compound.

Table 1: Potential "Omics" Applications for Mechanistic Analysis

| Methodology | Objective | Potential Insights for this compound |

| Proteomics | Identify and quantify the complete set of proteins in a biological sample. | - Direct binding targets- Alterations in signaling cascades- Off-target effects |

| Metabolomics | Identify and quantify the complete set of small-molecule metabolites. | - Perturbations in metabolic pathways- Identification of biomarkers of drug response- Understanding of physiological effects |

| Integrated Omics | Combine proteomics, metabolomics, and other datasets. | - Comprehensive view of the mechanism of action- Construction of systems-level cellular response models |

Development of Advanced In Vitro and In Vivo Models for Compound Evaluation

The successful translation of a compound from the lab to the clinic hinges on the use of predictive preclinical models. nih.gov Research on this compound would benefit from moving beyond traditional 2D cell cultures to more complex and physiologically relevant systems.

Advanced In Vitro Models: Three-dimensional (3D) cell cultures, such as spheroids and organoids, better mimic the complex architecture and microenvironment of native tissues. tuftsctsi.org These models offer a more accurate platform for assessing the efficacy and cellular responses to quinuclidine-3-one derivatives compared to conventional monolayer cultures. Microphysiological systems, or "organs-on-a-chip," represent another frontier, allowing for the study of compound effects on interconnected, multi-organ systems in a controlled environment. tuftsctsi.org

Table 2: Comparison of Preclinical Models for Compound Evaluation

| Model Type | Description | Advantages for Quinuclidine-3-one Research | Limitations |

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput screening, cost-effective. | Lacks tissue architecture and cell-cell interactions. |

| 3D Organoids | Self-organizing 3D cultures derived from stem cells. | More physiologically relevant, mimics tissue microenvironment. | Higher cost, lower throughput, variability. tuftsctsi.org |

| Organs-on-a-Chip | Microfluidic devices with living cells simulating organ functions. | Models human physiology, allows multi-organ studies. | Complex to set up, still an emerging technology. tuftsctsi.org |

| Animal Models | Use of living animals (e.g., rats, mice) to study disease and treatment. | Evaluates systemic effects, pharmacokinetics, and toxicology. | Ethical considerations, potential for poor translation to humans. nih.gov |

Integration of Cheminformatics, Computational Chemistry, and Machine Learning in Drug Discovery Pipelines

Computational approaches are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govresearchgate.net These tools can be powerfully applied to the this compound scaffold.

Cheminformatics and Computational Chemistry: These disciplines use computational methods to analyze chemical and biological data. For quinuclidine-3-one derivatives, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel analogs based on their chemical structure. nih.gov Molecular docking simulations can predict how these compounds bind to specific protein targets, guiding the design of more potent and selective molecules.

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can analyze vast datasets to identify patterns that are not apparent to human researchers. researchgate.net In the context of drug discovery, ML can be used to predict a compound's properties, such as its efficacy, toxicity, and pharmacokinetic profile, from its chemical structure. nih.gov Deep learning models, a subset of ML, have shown promise in de novo drug design, generating novel molecular structures with desired properties. researchgate.net These approaches can significantly reduce the time and cost associated with synthesizing and testing new compounds. nih.gov

Exploration of Novel Therapeutic Applications and Unidentified Biological Pathways for Quinuclidine-3-one Derivatives

The quinuclidine (B89598) core is a versatile scaffold found in many biologically active compounds. nih.gov While initial research may focus on a specific therapeutic area, a broader exploration could uncover unexpected applications for this compound and its derivatives.

The structural similarity of the quinuclidine scaffold to acetylcholine (B1216132) makes it a good starting point for designing compounds that interact with the cholinergic system. nih.gov Derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Other quinuclidine derivatives have been investigated as substance P receptor antagonists, with potential applications in treating inflammatory diseases, pain, and central nervous system disorders like anxiety and depression. google.com Some have also been evaluated as muscarinic receptor antagonists. ontosight.ainih.gov

Future research should involve screening this compound and a library of its analogs against a wide range of biological targets. This could reveal novel therapeutic opportunities in areas such as neurodegenerative diseases, inflammation, or metabolic disorders. Phenotypic screening, which assesses a compound's effect on cell behavior without a preconceived target, could also uncover entirely new biological pathways modulated by this class of molecules.

Challenges and Opportunities in the Translational Research of Quinuclidine-3-one Compounds

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.gov This process is often long, expensive, and fraught with challenges. nih.gov

Challenges: A major hurdle is the high failure rate of compounds as they move from preclinical to clinical stages. nih.gov This can be due to a lack of efficacy, unforeseen toxicity, or poor pharmacokinetic properties in humans. For quinuclidine-3-one compounds, challenges may include optimizing their selectivity to minimize off-target effects and ensuring they have suitable drug-like properties for clinical development. The lack of validated biomarkers for many diseases also makes it difficult to assess a drug's effectiveness in early clinical trials. youtube.com

Opportunities: The advancement of translational science presents significant opportunities. tuftsctsi.org The development of more predictive preclinical models, as discussed in section 6.2, can improve the chances of success in clinical trials. nih.gov The identification of biomarkers through proteomic and metabolomic studies can facilitate patient stratification and provide early indicators of therapeutic response. Furthermore, increased collaboration between academic researchers, pharmaceutical companies, and regulatory agencies can help streamline the drug development process and overcome common roadblocks. youtube.com The application of a "develop, demonstrate, and disseminate" model for new translational technologies can ensure that improvements in the research process are widely adopted. tuftsctsi.org

Q & A

Q. Data-Driven Approach :

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst | LDA, NaHMDS | LDA | 85–87 |

| Solvent | THF, DCM | THF | 82–84 |

Basic: How is X-ray crystallography applied to confirm the structure of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is performed using a Nonius KappaCCD diffractometer at 90 K. Key parameters include:

Q. Example Data :

| Parameter | Value |

|---|---|

| a-axis | 5.8382 Å |

| b-axis | 10.7005 Å |

| c-axis | 30.9451 Å |

| Volume | 1933.19 ų |

Advanced: How should researchers resolve contradictions between spectroscopic data and computational models for this compound?

Methodological Answer:

- Cross-validation : Compare H/C NMR shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) with density functional theory (DFT)-predicted chemical shifts .

- Crystallographic validation : Use SCXRD to confirm stereochemistry if NMR data is ambiguous (e.g., E/Z isomerism) .

- Dynamic effects : Account for solvent polarity (DMSO vs. CDCl) in NMR simulations .

Case Study :

A 0.2 ppm deviation in quinuclidine carbonyl C NMR (δ 208 vs. DFT-predicted 207.8) may arise from crystal packing effects, resolved via Hirshfeld surface analysis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : H NMR identifies methoxybenzyl protons (δ 3.8–4.0) and quinuclidine protons (δ 2.5–3.5). C NMR confirms carbonyl (δ 205–210) and aromatic carbons .

- IR : Stretching frequencies for C=O (~1700 cm) and C-O (1250 cm) .

- Mass spectrometry : High-resolution ESI-MS for molecular ion [M+H] (calculated m/z 316.18) .

Advanced: How to design a biological activity assay for this compound derivatives?

Methodological Answer:

- Target selection : Prioritize receptors (e.g., α7 nicotinic acetylcholine receptors) based on structural analogs like TC-5619 .

- Assay protocol :

- In vitro : MTT assay for cytotoxicity (IC determination) against cancer cell lines (e.g., MCF-7) .

- Antimicrobial testing : Agar dilution method (MIC ≤ 50 µg/mL) per CLSI guidelines .

- Controls : Include parent quinuclidinone and vehicle (DMSO < 0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.